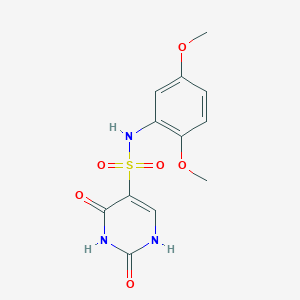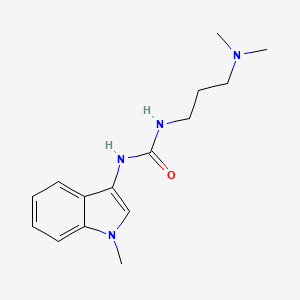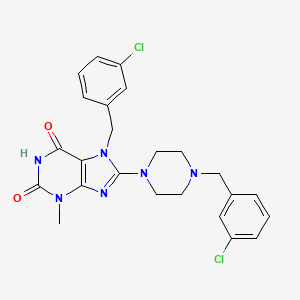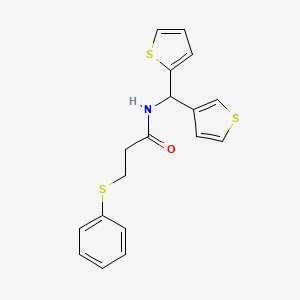
N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the sulfonamide group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring and the sulfonamide group could potentially undergo a variety of reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique
Crystal Structure Analysis and Molecular Interactions
Research on pyrimidine and aminopyrimidine derivatives, such as the study by Balasubramani, Muthiah, and Lynch (2007), focuses on understanding the crystal structures and molecular interactions of these compounds. Their work on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate highlights the significance of hydrogen bonding and the formation of bimolecular ring motifs, providing insights into the structural basis for their biological activity (Balasubramani, Muthiah, & Lynch, 2007).
Antimicrobial and Antibacterial Activity
The synthesis and evaluation of sulfonamide derivatives for their antibacterial properties are crucial areas of research. Gadad et al. (2000) synthesized 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides and investigated their antibacterial efficacy against several bacterial strains, demonstrating the potential of sulfonamide derivatives as effective antimicrobial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Carbonic Anhydrase Inhibitory Activities
Kucukoglu et al. (2016) explored the cytotoxicity and carbonic anhydrase inhibitory activities of polymethoxylated-pyrazoline benzene sulfonamides, revealing their selective cytotoxic effects on tumor cells and potent inhibitory action against carbonic anhydrase isoenzymes. These findings highlight the therapeutic potential of sulfonamide derivatives in cancer treatment and as enzyme inhibitors (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).
Nonlinear Optical Properties and Solvent Effects
The investigation of sulfonamide derivatives' nonlinear optical properties and their dependency on the solvent by Shahid et al. (2018) opens avenues for their application in developing new materials for optical technologies. By synthesizing and studying the Sulfadiazine-Ortho-Vanillin Schiff base, their research demonstrates the potential of these compounds in the field of materials science (Shahid, Salim, Khalid, Tahir, Khan, & Braga, 2018).
Antioxidant Activity
Research on sulfonamide-based compounds also includes evaluating their antioxidant properties. Muhammad-Ali, Salman, and Jasim (2019) synthesized azo-sulfa compounds and assessed their antioxidant activities, demonstrating their potential in combating oxidative stress-related diseases (Muhammad-Ali, Salman, & Jasim, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S/c1-20-7-3-4-9(21-2)8(5-7)15-22(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCZKOPOLPRFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2704673.png)
![ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2704674.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)

![4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2704679.png)
![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2704680.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2704686.png)

